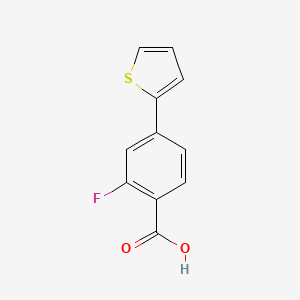

2-Fluoro-4-(thiophen-2-YL)benzoic acid

Beschreibung

Contextualizing Substituted Benzoic Acid and Thiophene (B33073) Derivatives in Medicinal and Materials Chemistry

Substituted benzoic acids are a cornerstone in the field of medicinal chemistry. The benzoic acid scaffold is a prevalent feature in a multitude of biologically active compounds and approved pharmaceuticals. researchgate.net Its carboxylic acid group can act as a crucial hydrogen bond donor and acceptor, enabling strong interactions with biological targets such as enzymes and receptors. nih.gov Researchers have successfully designed 2,5-substituted benzoic acid derivatives as potent dual inhibitors of anti-apoptotic proteins like Mcl-1 and Bfl-1, which are significant targets in cancer therapy. nih.gov Furthermore, para-substituted benzoic acid derivatives have been identified as effective inhibitors of the protein phosphatase Slingshot, which plays a role in cytoskeleton dynamics and cell migration, presenting therapeutic potential against cancer. nih.gov The versatility of the benzoic acid ring allows for extensive chemical modification, enabling the fine-tuning of a molecule's pharmacological profile. preprints.org

Thiophene and its derivatives are another class of heterocyclic compounds with profound importance in both medicinal and materials chemistry. nih.govnih.gov In drug discovery, the thiophene ring is considered a "privileged pharmacophore" due to its presence in numerous approved drugs with a wide range of therapeutic activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govnih.govresearchgate.net The electron-rich nature of the thiophene ring and the ability of its sulfur atom to participate in hydrogen bonding enhance its capacity to interact with diverse biological targets. nih.gov In the realm of materials science, thiophene-based compounds are critical building blocks for organic semiconductors. researchgate.net Their unique electronic and optical properties are harnessed in the development of advanced materials for applications such as thin-film transistors, solar cells, and bioimaging agents. researchgate.netbohrium.com

Significance of Fluorine and Thiophene Moieties in Molecular Design and Biological Activity

The introduction of fluorine into organic molecules is a well-established strategy in modern medicinal chemistry to enhance a compound's drug-like properties. nih.govtandfonline.com Due to its small size and high electronegativity, fluorine can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity, and pKₐ. acs.orgchemxyne.comacs.org The substitution of a hydrogen atom with fluorine can block sites of metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life. tandfonline.com Furthermore, the strong carbon-fluorine bond can lead to enhanced binding affinity with target proteins through favorable electrostatic interactions. tandfonline.comacs.org The strategic placement of fluorine can alter the electronic properties of a molecule, which can be crucial for modulating its biological activity. chemxyne.comacs.org

The thiophene moiety holds particular significance in molecular design, largely due to its role as a bioisostere for the phenyl ring. nih.gov Bioisosteric replacement involves substituting one chemical group with another that retains similar physical and chemical properties, leading to comparable biological activity. The thiophene ring is similar in size and electronic character to a phenyl ring, allowing it to mimic its interactions with biological targets. nih.govnih.gov This substitution is often employed to improve a compound's metabolic profile, as aromatic rings can be susceptible to metabolic breakdown. cambridgemedchemconsulting.com Replacing a phenyl ring with thiophene can enhance metabolic stability, improve physicochemical properties, and in some cases, increase binding affinity to the target receptor. nih.govnih.gov The electron density of the thiophene moiety has been shown to have a significant impact on receptor affinity in various studies. acs.org This makes thiophene a valuable tool for medicinal chemists in the process of lead optimization and drug design. nih.govcambridgemedchemconsulting.com

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 2-Fluoro-4-(thiophen-2-yl)benzoic acid |

| Mcl-1 |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-fluoro-4-thiophen-2-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FO2S/c12-9-6-7(10-2-1-5-15-10)3-4-8(9)11(13)14/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCVGEXOQIJBJIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=C(C=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80588053 | |

| Record name | 2-Fluoro-4-(thiophen-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

505082-90-6 | |

| Record name | 2-Fluoro-4-(2-thienyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=505082-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4-(thiophen-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Fluoro 4 Thiophen 2 Yl Benzoic Acid and Its Analogues

Strategic Approaches to the Fluorinated Benzoic Acid Core Synthesis

The introduction of a fluorine atom onto a benzoic acid ring, particularly ortho to the carboxylic acid group, requires specific and often nuanced approaches. Several key strategies have emerged in the field of organic synthesis to achieve this transformation efficiently.

Nucleophilic Fluorination Routes for Benzoic Acid Derivatives

Nucleophilic fluorination represents a direct approach to forming C-F bonds. A notable method involves the transition metal-free nucleophilic fluorination of readily available 1-arylbenziodoxolones using fluoride (B91410) salts like cesium fluoride (CsF) in polar aprotic solvents. umn.eduarkat-usa.org This technique has been successfully applied to the synthesis of various 2-fluorobenzoic acids. arkat-usa.org The reactivity of the benziodoxolone precursors can be enhanced by substituents; for instance, a 5-nitro-substituted benziodoxole was found to be a highly efficient precursor, yielding 2-fluoro-5-nitrobenzoic acid in 89% yield. arkat-usa.org This method is also valuable for radiochemistry, enabling the single-step preparation of 18F-labeled fluorobenzoic acids, which are important radioligands for Positron Emission Tomography (PET). umn.eduarkat-usa.org The reaction of 5-nitro-substituted benziodoxole with a source of 18F-anion can produce [18F]-fluorobenzoic acids with excellent radiochemical purity. arkat-usa.org

| Precursor | Fluoride Source | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1-Mesitylbenziodoxole-5-carboxylic acid | CsF | DMF, TEMPO, CF3COOH activation, 150°C, 4h | 2-Fluorobenzoic acid | 8% | arkat-usa.org |

| 1-Mesityl-7-methylbenziodoxolone | CsF | DMF, TEMPO, CF3COOH activation, 150°C | 2-Fluoro-3-methylbenzoic acid | 78% (NMR) | arkat-usa.org |

| 1-Mesityl-5-nitrobenziodoxolone | CsF | DMSO, 150°C, 30 min | 2-Fluoro-5-nitrobenzoic acid | 89% | arkat-usa.org |

| 1-(2,6-Dimethylphenyl)-5-nitrobenziodoxolone | [18F]KF•K2.2.2 | DMSO, 150°C, 30 min | 2-[18F]Fluoro-5-nitrobenzoic acid | 39% (Radiochemical) | arkat-usa.org |

Palladium-Catalyzed C-H Fluorination in Benzoic Acid Synthesis

Direct C-H bond fluorination is an increasingly important strategy in organic synthesis, offering a more atom-economical route to fluorinated molecules. ecust.edu.cn Palladium catalysis has been employed for the ortho-C(sp²)−H fluorination of benzoic acid, utilizing the carboxylic acid group as a directing group. ecust.edu.cn This transformation, however, remains challenging, with optimizations of ligands, additives, solvents, and fluorinating reagents leading to a modest isolated yield of up to 13% for the ortho-mono-fluorinated product. ecust.edu.cn A pyridone ligand featuring a nitro group at the C-5 position and an amide group at the C-3 position was identified as being effective in promoting this reaction. ecust.edu.cn While yields are currently low, these findings contribute to the ongoing development of more efficient C-H fluorination methods directed by carboxylic groups. ecust.edu.cn

Copper-Mediated Fluorination Processes

Copper-based catalytic systems provide a powerful alternative for the fluorination of benzoic acid derivatives. One method involves a direct, copper-catalyzed, auxiliary-assisted fluorination of the β-C–H bonds of benzoic acid derivatives. acs.org This reaction typically uses a CuI catalyst, a silver(I) fluoride (AgF) source, and can be performed in solvents like DMF or pyridine (B92270) at moderate temperatures. acs.org A key advantage of this approach is the ability to achieve selective mono- or difluorination by adjusting the reaction conditions. acs.org The directing group can be cleaved after fluorination, as demonstrated by the base hydrolysis of an amide to yield the corresponding fluorinated benzoic acid. acs.org

A conceptually distinct copper-mediated strategy involves the radical decarboxylative fluorination of benzoic acids. organic-chemistry.orgacs.orgnih.gov This approach overcomes the high temperatures often required for thermal decarboxylation by using a low-barrier, photoinduced ligand-to-metal charge transfer (LMCT). organic-chemistry.orgacs.org This process generates a high-valent arylcopper(III) intermediate, which can then undergo reductive elimination to form the C-F bond. organic-chemistry.org This innovative method allows for a general decarboxylative fluorination of a broad range of benzoic acids, including electron-deficient and ortho-substituted variants, at low temperatures. organic-chemistry.org

| Substrate | Fluoride Source | Catalyst/Conditions | Product | Yield |

|---|---|---|---|---|

| N-(quinolin-8-yl)benzamide | AgF (2 equiv) | CuI (20 mol%), NMO (3 equiv), DMF, 135°C, 2.5h | 2-Fluoro-N-(quinolin-8-yl)benzamide | 72% |

| 4-Methoxy-N-(quinolin-8-yl)benzamide | AgF (2 equiv) | CuI (20 mol%), NMO (3 equiv), DMF, 135°C, 2.5h | 2-Fluoro-4-methoxy-N-(quinolin-8-yl)benzamide | 80% |

| 4-Nitro-N-(quinolin-8-yl)benzamide | AgF (2 equiv) | CuI (20 mol%), NMO (3 equiv), Pyridine, 135°C, 18h | 2-Fluoro-4-nitro-N-(quinolin-8-yl)benzamide | 62% |

| N-(quinolin-8-yl)benzamide | AgF (6 equiv) | CuI (20 mol%), NMO (8 equiv), Pyridine, 135°C, 1.5h | 2,6-Difluoro-N-(quinolin-8-yl)benzamide | 78% |

Diazotization and Halogenation Strategies

A classic route to aryl halides involves the diazotization of an aromatic primary amine, followed by a Sandmeyer or related reaction. scirp.orgscirp.org In the context of fluorinated benzoic acids, this would begin with an aminobenzoic acid precursor. The amine is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. questjournals.orgscribd.com For fluorination, this diazonium salt is typically subjected to thermal decomposition in the presence of a fluoride source, a process known as the Balz-Schiemann reaction. While the provided sources focus on converting aminobenzoic acids to other derivatives like salicylic (B10762653) or terephthalic acid, the formation of the diazonium salt intermediate is the crucial first step. scirp.orgscirp.org For example, 4-aminobenzoic acid (pABA) is readily converted to its diazonium salt, which can then be used in subsequent nucleophilic substitutions. scirp.orgscirp.org The stability and reactivity of the diazonium salt can be sensitive to reaction conditions, with competing side reactions such as hydroxylation sometimes occurring. scirp.org

Thiophene (B33073) Moiety Incorporation Techniques

Once the fluorinated benzoic acid core or a suitable precursor is obtained, the next critical step is the introduction of the thiophene ring. Cross-coupling reactions are the predominant methods for forming the necessary aryl-thiophene C-C bond.

Suzuki-Miyaura Cross-Coupling Methodologies for Aryl-Thiophene Linkages

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming carbon-carbon bonds between aryl groups. The reaction typically involves the coupling of an aryl halide or triflate with an arylboronic acid or its ester derivative, catalyzed by a palladium(0) complex in the presence of a base. To synthesize 2-Fluoro-4-(thiophen-2-yl)benzoic acid, this reaction could be implemented in two primary ways:

Coupling of a 4-halo-2-fluorobenzoic acid derivative with thiophene-2-boronic acid.

Coupling of a 2-fluoro-4-boronylbenzoic acid derivative with a 2-halothiophene.

This methodology is well-suited for creating aryl-thiophene linkages. For instance, the synthesis of 2-(4-fluorophenyl)thiophene (B192845) has been achieved by coupling 4-fluorophenylboronic acid with 2-bromothiophene. google.com This reaction uses a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and an inorganic base like potassium carbonate in an organic solvent. google.com The mild reaction conditions and high tolerance for various functional groups, including carboxylic acids, make the Suzuki-Miyaura reaction an exceptionally useful tool for this synthetic step. Micellar chemistry has also been applied to Suzuki couplings involving thiophene boronic acids, allowing the reaction to be performed in water, which enhances its environmental friendliness. mdpi.com

| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Reference |

|---|---|---|---|---|---|

| 2-Bromothiophene | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Ethanol | google.com |

| Bromoaniline | Thiophene boronic acid | Pd(dtbpf)Cl₂ | Et₃N | Aqueous Kolliphor EL | mdpi.com |

| 2,5-Dibromothiophene | Isopropenylboronic acid pinacol (B44631) ester | Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane (B91453)/H₂O | nih.gov |

Other Carbon-Carbon Bond Formation Strategies for Heteroaromatic Integration

While palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling are standard methods for forming the C-C bond in structures like this compound, several other strategies offer unique advantages, particularly in terms of substrate scope, atom economy, and avoidance of pre-functionalized organometallic reagents. google.com

Decarboxylative Cross-Coupling: This method has emerged as a powerful alternative, utilizing carboxylic acids as readily available, stable, and cost-effective substitutes for traditional organometallic nucleophiles. luxembourg-bio.com The reaction typically involves the coupling of a (hetero)aromatic carboxylic acid with an aryl halide. This transformation is often facilitated by a bimetallic catalytic system, where a palladium catalyst activates the aryl halide and a copper or silver co-catalyst promotes the decarboxylation step. luxembourg-bio.com For instance, the synthesis of biaryl compounds can be achieved by coupling various aryl carboxylic acids with aryl bromides or iodides, offering a modular approach to complex heteroaromatic structures. luxembourg-bio.com Nickel and iron-based catalyst systems have also been systematically studied for the decarboxylative cross-coupling of alkylcarboxylic acids with aromatic systems, expanding the toolkit for C-C bond formation. nih.govnih.gov

Oxidative C-H/C-H Coupling: Representing an ideal in terms of atom economy, this strategy forms a biaryl C-C bond through the direct functionalization of two C-H bonds, eliminating the need for pre-functionalized substrates like halides or organometallics. google.com Aerobic oxidative coupling, using molecular oxygen as the terminal oxidant, has been successfully applied to the synthesis of non-dimeric biaryl molecules. google.com While challenges in controlling reactivity and selectivity exist, biocatalytic approaches using enzymes like cytochrome P450 are being engineered to achieve highly efficient and selective oxidative cross-coupling reactions for sterically hindered biaryl bond formation. rsc.orgnih.gov

Hiyama and Negishi-type Couplings: The Hiyama coupling utilizes organosilanes, such as arylsiloxanes or silanols, as the nucleophilic partner. Alkali-metal salts of arylsilanols have been shown to undergo efficient cross-coupling with a wide range of aromatic and heteroaromatic bromides and chlorides under mild, fluoride-free conditions. prepchem.commdpi.com The Negishi coupling, employing organozinc reagents, is another versatile method. Iron-catalyzed Negishi protocols have proven effective for coupling heteroaromatic compounds, which can be notoriously challenging substrates. nih.gov

The table below summarizes key features of these alternative C-C bond-forming strategies.

| Strategy | Nucleophilic Partner | Electrophilic Partner | Typical Catalysts | Key Advantages |

| Decarboxylative Coupling | (Hetero)aryl Carboxylic Acid | (Hetero)aryl Halide | Pd/Cu, Pd/Ag, Ni, Fe | Uses stable, inexpensive carboxylic acids. luxembourg-bio.comnih.gov |

| Oxidative C-H/C-H Coupling | Arene/Heteroarene (C-H) | Arene/Heteroarene (C-H) | Pd, Biocatalysts (P450) | High atom economy, avoids pre-functionalization. google.comrsc.org |

| Hiyama Coupling | Organosilanol/-siloxane | (Hetero)aryl Halide | Pd | Mild, fluoride-free conditions, stable reagents. prepchem.commdpi.com |

| Negishi Coupling | Organozinc Reagent | (Hetero)aryl Halide | Pd, Ni, Fe | High functional group tolerance. nih.gov |

Functional Group Interconversions and Derivatization of this compound and its Precursors

Functional group interconversion (FGI) is a critical step in the synthesis of analogues and derivatives of a lead compound. For this compound, the carboxylic acid moiety is the primary site for derivatization, enabling the synthesis of esters, amides, and other related functional groups. masterorganicchemistry.com

Conversion to Acyl Chlorides: A common preliminary step for activating the carboxylic acid is its conversion to an acyl chloride. This is typically achieved by reacting the benzoic acid with thionyl chloride (SOCl₂), often in a solvent like benzene (B151609). prepchem.comprepchem.com The resulting 2-fluoro-4-(thiophen-2-yl)benzoyl chloride is a highly reactive intermediate suitable for subsequent nucleophilic acyl substitution reactions.

Esterification: The direct conversion of the carboxylic acid to an ester, known as Fischer esterification, is accomplished by reacting the acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄). masterorganicchemistry.commasterorganicchemistry.com This method is particularly effective for simple alcohols like methanol (B129727) or ethanol, which can be used in excess as the solvent to drive the equilibrium towards the product. masterorganicchemistry.com Alternatively, metal-organic frameworks like UiO-66-NH₂ have been employed as heterogeneous catalysts for the esterification of fluorinated aromatic carboxylic acids. researchgate.net Microwave-assisted esterification catalyzed by N-fluorobenzenesulfonimide (NFSi) offers a rapid, metal-free alternative. mdpi.com

Amide Bond Formation: The synthesis of amides from the carboxylic acid and an amine requires the use of coupling reagents to activate the carboxyl group. luxembourg-bio.com Standard reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), often with an additive such as 1-hydroxy-1H-benzotriazole (HOBt) to suppress side reactions and reduce epimerization. luxembourg-bio.com For sterically hindered substrates or electron-deficient amines, challenges can arise. In such cases, the in-situ formation of an acyl fluoride from the carboxylic acid using reagents like BTFFH can facilitate the amide coupling under mild conditions. rsc.org The direct amidation of esters, catalyzed by reagents like indium triiodide or iron(III) chloride, provides another route to amides from ester precursors. researchgate.net

Derivatization for Analysis: Specific reagents have been developed to derivatize carboxylic acids for enhanced detection in analytical techniques like LC-MS. Reagents such as 4-bromo-N-methylbenzylamine (4-BNMA) or 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA) can be coupled to the carboxylic acid, introducing a tag with a distinct isotopic pattern (from bromine) that facilitates identification and quantification. nih.govnih.govresearchgate.netresearchgate.net

The following table outlines common derivatization reactions for the carboxylic acid group.

| Derivative | Reagents | Conditions | Notes |

| Acyl Chloride | Thionyl chloride (SOCl₂) | Reflux in benzene | Creates a highly reactive intermediate for further synthesis. prepchem.com |

| Methyl/Ethyl Ester | Methanol/Ethanol, H₂SO₄ (cat.) | Reflux | Fischer Esterification; alcohol often used as solvent. masterorganicchemistry.commasterorganicchemistry.com |

| Amide | Amine, DCC, HOBt | Room Temperature | Standard peptide coupling conditions. luxembourg-bio.com |

| Hindered Amide | Amine, BTFFH | Room Temperature | In-situ formation of acyl fluoride intermediate. rsc.org |

| Thioacid | Lawesson's Reagent | Microwave, 100 °C | Direct conversion of the carboxylic acid. nih.gov |

Catalytic Systems and Reaction Conditions for Optimized Yields

The Suzuki-Miyaura cross-coupling reaction is a highly efficient and widely used method for the synthesis of biaryl compounds, including this compound, typically by coupling a bromo- or iodo-fluorobenzoic acid derivative with a thiophene boronic acid or ester. The efficiency and yield of this reaction are highly dependent on the choice of catalyst, ligand, base, and solvent.

Catalytic Systems: Palladium complexes are the most common catalysts. nih.gov While simple salts like Pd(OAc)₂ can be used, pre-formed palladium(0) sources like Pd(PPh₃)₄ are also effective. researchgate.net The development of specialized ligands has been crucial for improving catalytic activity. Bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, t-Bu₃P) and N-heterocyclic carbene (NHC) ligands enhance the rates of oxidative addition and reductive elimination, leading to higher turnover numbers and allowing for the coupling of less reactive substrates like aryl chlorides. prepchem.combeilstein-journals.org Nickel-based catalysts are gaining attention as a more cost-effective and sustainable alternative to palladium, and have shown broad substrate scope in cross-coupling reactions.

Reaction Conditions: The choice of base and solvent system is critical for an efficient catalytic cycle. Inorganic bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. researchgate.net The solvent system can range from anhydrous organic solvents like 1,4-dioxane or toluene (B28343) to aqueous systems. researchgate.net Green chemistry protocols have been developed that use water as the solvent, often at room temperature, which simplifies product isolation to simple filtration. researchgate.net

The following table presents a comparison of different catalytic systems and conditions for Suzuki-Miyaura couplings involving heteroaromatic substrates, illustrating the impact on reaction outcomes.

| Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 70-80 | Good |

| 2-Iodothiophene | Phenylboronic acid | Pd(OAc)₂/L1 (5) | m-GAP | KOBu | Toluene | 70 | Excellent |

| Aryl Bromide | Potassium (4-methoxyphenyl)dimethylsilanolate | [allylPdCl]₂ (2.5) | t-Bu₃P | - | THF | 25 | 92 |

| Aryl Iodide | Phenylboronic acid | Palladacycle (0.04) | Diisopropylphosphino ligand | Na₂CO₃ | Water | RT | High |

Data compiled from representative studies. prepchem.comresearchgate.netresearchgate.netnih.gov

Optimization often involves screening various combinations of these parameters. For example, in the synthesis of novel pyrimidine (B1678525) analogues, good yields were obtained using 5 mol% Pd(PPh₃)₄ with K₃PO₄ in 1,4-dioxane. researchgate.net For challenging couplings, the judicious choice of ligand, such as moving from palladium-optimized ligands to those specifically designed for nickel, can be critical for success.

Computational and Theoretical Investigations of 2 Fluoro 4 Thiophen 2 Yl Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) Studies on Electronic Structure, Geometry, and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. A typical DFT study on 2-Fluoro-4-(thiophen-2-YL)benzoic acid would involve optimizing the molecule's geometry to find its most stable three-dimensional structure. This analysis would yield key data on bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations can elucidate the electronic structure, including the distribution of electron density and the molecular orbital energies. researchgate.netmdpi.com From these fundamental calculations, various reactivity descriptors can be derived, offering predictions about the molecule's chemical behavior. researchgate.net

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

| Parameter | Value |

| C-F Bond Length (Å) | Data not available |

| C=O Bond Length (Å) | Data not available |

| O-H Bond Length (Å) | Data not available |

| Dihedral Angle (Benzoic-Thiophene) (°) | Data not available |

Note: This table is illustrative. Specific data for this compound is not available in the cited sources.

Conformational Analysis and Energy Landscapes

Conformational analysis is crucial for molecules with rotatable bonds, such as the bond connecting the thiophene (B33073) and benzoic acid rings in this compound. This analysis involves calculating the energy of the molecule as a function of the dihedral angle between the two rings to identify the most stable conformations (energy minima) and the transition states for rotation (energy maxima). acs.org The resulting energy landscape helps in understanding the molecule's flexibility and the relative populations of different conformers at thermal equilibrium. For similar molecules, studies have identified multiple stable conformers based on the orientation of functional groups. mdpi.com

Molecular Electrostatic Potential (MEP) Mapping for Reactive Regions

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. mdpi.com The MEP map illustrates the charge distribution on the molecule's surface. For this compound, regions of negative potential (typically colored red or yellow) would indicate areas prone to electrophilic attack, such as around the oxygen atoms of the carboxylic acid group. researchgate.netresearchgate.net Regions of positive potential (blue) would highlight sites susceptible to nucleophilic attack. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.netlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Note: This table is illustrative. Specific data for this compound is not available in the cited sources.

Molecular Dynamics (MD) Simulations in Ligand-Receptor Interaction Modeling

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov In the context of drug discovery, MD simulations are instrumental in modeling the interaction between a ligand (like this compound) and a biological receptor, such as a protein. unica.it

These simulations can predict the binding affinity of the ligand to the receptor, identify key amino acid residues involved in the interaction, and reveal the stability of the ligand-receptor complex. nih.gov By simulating the dynamic behavior of the complex in a solvated environment, researchers can gain a deeper understanding of the molecular basis of the ligand's biological activity. nih.gov

Topological Analyses for Non-Covalent Interactions (ELF, LOL, RDG, ALIE)

Topological analyses are powerful computational tools used to visualize and quantify the nature of chemical bonding and non-covalent interactions within a molecule. These methods analyze the electron density and its derivatives to map out regions of chemical significance.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL analyses provide a quantitative measure of electron localization. researchgate.net They reveal the spatial regions corresponding to core electrons, covalent bonds, and lone pairs. In this compound, these analyses would map the high electron density around the fluorine and oxygen atoms, the C-C and C-S bonds of the thiophene ring, the C=O double bond of the carboxylic acid, and the covalent bonds within the benzene (B151609) ring. The color-coded maps generated by these methods distinguish between regions of high electron localization (covalent bonds, lone pairs) and delocalized electron regions (aromatic systems). researchgate.net

Reduced Density Gradient (RDG): The RDG method is particularly suited for identifying and visualizing non-covalent interactions (NCIs). researchgate.net It plots the reduced density gradient against the electron density. This analysis would be critical for identifying weak intramolecular interactions in this compound, such as potential hydrogen bonding between the carboxylic acid proton and the fluorine atom, or van der Waals interactions between the two aromatic rings. The resulting 3D plots use color-coding to differentiate between strong attractive interactions (like hydrogen bonds), weak van der Waals forces, and repulsive steric clashes.

Average Local Ionization Energy (ALIE): ALIE is a conceptual DFT tool that maps the energy required to remove an electron from any point in the molecular space. Regions with low ALIE values, typically shown in red or yellow, indicate sites susceptible to electrophilic attack. For this compound, ALIE analysis would likely highlight the thiophene ring and the oxygen atoms of the carboxyl group as the most reactive sites.

Theoretical Prediction and Validation of Spectroscopic Properties

Quantum chemistry simulations can accurately predict various spectroscopic signatures of a molecule, which can then be compared with experimental data for validation.

FT-IR and Raman Spectroscopy: Theoretical calculations of vibrational frequencies are standard practice. For this compound, simulations would predict characteristic vibrational modes, such as the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, C-F stretching, and the aromatic C-H and C=C stretching modes of both the benzene and thiophene rings. Comparing these predicted wavenumbers with experimental FT-IR and Raman spectra helps confirm the molecular structure and provides a detailed understanding of its vibrational properties. mdpi.com

UV-Visible Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to predict electronic transitions. researchgate.net This analysis would determine the absorption maxima (λmax) corresponding to π-π* and n-π* transitions within the conjugated system formed by the thiophene and benzene rings. These theoretical predictions are crucial for interpreting experimental UV-Vis spectra and understanding the molecule's photophysical behavior. bohrium.com

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. These calculated values for the different hydrogen and carbon atoms in this compound would serve as a benchmark for assigning peaks in experimentally obtained NMR spectra, thus confirming the compound's structural identity.

Investigation of Non-Linear Optical (NLO) Properties through Quantum Chemistry Simulations

Molecules with extended π-conjugated systems and significant charge separation often exhibit non-linear optical (NLO) properties, making them candidates for applications in photonics and optoelectronics.

Polarizability and Hyperpolarizability: Quantum chemical simulations can calculate the key parameters that define a molecule's NLO response: the linear polarizability (α) and the first (β) and second (γ) hyperpolarizabilities. nih.gov For this compound, the presence of the electron-donating thiophene ring and the electron-withdrawing carboxylic acid and fluorine substituents could create a "push-pull" system, potentially leading to a significant NLO response. rsc.org Calculations would quantify these properties to assess its potential as an NLO material. researchgate.net

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is essential for understanding NLO properties. The energy gap between the HOMO and LUMO is directly related to the molecule's reactivity and its electronic transition properties. A small HOMO-LUMO gap is often associated with higher polarizability and a larger NLO response. For this compound, the HOMO would likely be distributed over the electron-rich thiophene ring, while the LUMO might be located on the benzene ring and the carboxylic acid group.

Reaction Mechanisms and Reactivity of 2 Fluoro 4 Thiophen 2 Yl Benzoic Acid and Its Chemical Precursors

Catalytic Reaction Pathways and Cycle Mechanisms (e.g., Pd(II)/Pd(IV) and Cu(I/III) cycles)

The formation of the biaryl scaffold of 2-Fluoro-4-(thiophen-2-yl)benzoic acid is typically achieved through transition-metal-catalyzed cross-coupling reactions. Palladium and copper catalysts are paramount in this context, operating through distinct, well-defined catalytic cycles.

Palladium-Catalyzed Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a robust method for forming the C-C bond between the benzoic acid and thiophene (B33073) rings. This reaction commonly proceeds via a Pd(0)/Pd(II) catalytic cycle. The key steps are:

Oxidative Addition: A Pd(0) complex reacts with an aryl halide, such as 4-bromo-2-fluorobenzoic acid, cleaving the carbon-halogen bond and oxidizing the metal center to Pd(II).

Transmetalation: The organopalladium(II) complex then reacts with an organoboron reagent, like thiophene-2-boronic acid (activated by a base), transferring the thiophenyl group to the palladium center.

Reductive Elimination: The resulting diorganopalladium(II) complex eliminates the final product, this compound, which regenerates the active Pd(0) catalyst.

While the Pd(0)/Pd(II) cycle is most common, some C-H activation or acylation reactions can involve a Pd(II)/Pd(IV) cycle. researchgate.netmdpi.com In such a pathway, a Pd(II) center first coordinates and cleaves a C-H bond (a process known as palladation) to form a palladacycle. researchgate.net This intermediate can then be oxidized to a Pd(IV) species, which subsequently undergoes reductive elimination to form the product and regenerate the Pd(II) catalyst. nih.gov

Table 5.1.1: Comparison of Key Steps in Plausible Palladium Catalytic Cycles

| Step | Pd(0)/Pd(II) Cycle (Suzuki-Miyaura) | Pd(II)/Pd(IV) Cycle (e.g., C-H Activation) |

| Initial Palladium State | Pd(0) | Pd(II) |

| First Key Step | Oxidative Addition of Aryl Halide | C-H Activation / Palladation |

| Key Intermediate | Aryl-Pd(II)-Halide Complex | Palladacycle (Pd(II) Intermediate) |

| Second Key Step | Transmetalation with Boronic Acid | Oxidation to Pd(IV) |

| Final Step | Reductive Elimination of Biaryl Product | Reductive Elimination of Functionalized Product |

| Regenerated Catalyst | Pd(0) | Pd(II) |

Copper-Catalyzed Ullmann-Type Coupling: The Ullmann reaction provides an alternative, copper-mediated route to biaryl compounds. wikipedia.org The traditional reaction requires harsh conditions, but modern modifications have made it more versatile. lscollege.ac.in The mechanism is thought to involve organocopper intermediates. While a simple Cu(I)/Cu(III) oxidative addition/reductive elimination pathway is sometimes invoked, it is less common for copper than for palladium. wikipedia.org

More frequently proposed mechanisms for copper-catalyzed C-N or C-O couplings involve a Cu(I) complex reacting with the aryl halide. nih.gov A plausible cycle for C-C coupling could involve:

Formation of a Cu(I) species, which undergoes oxidative addition with an aryl halide (e.g., 4-iodo-2-fluorobenzoic acid) to form a transient Aryl-Cu(III) intermediate. researchgate.net

This highly reactive species then couples with the other partner (e.g., a thiophene-copper reagent).

Reductive elimination releases the biaryl product and regenerates a Cu(I) species to continue the cycle. researchgate.net

Alternative mechanistic proposals avoid the high-energy Cu(III) state and proceed through σ-bond metathesis or single-electron transfer (SET) pathways involving Cu(I)/Cu(II) species. wikipedia.orgresearchgate.net

Regioselectivity and Stereoselectivity in Synthetic Transformations

Regioselectivity: In the synthesis of this compound, regioselectivity is of paramount importance to ensure the correct constitutional isomer is formed. Stereoselectivity is not a factor as the molecule is achiral and does not have stereocenters.

The regiochemical outcome is almost exclusively controlled by the selection of starting materials in a cross-coupling reaction. The positions of the fluorine, the carboxylic acid, and the coupling handle (e.g., a halogen) on the benzene (B151609) ring precursor dictate the final arrangement. To synthesize the target molecule, a 2,4-disubstituted benzene derivative is required where the coupling occurs at the 4-position.

For example, in a Suzuki-Miyaura coupling, the reaction between 4-bromo-2-fluorobenzoic acid and thiophene-2-boronic acid will yield the desired product. The palladium catalyst selectively activates the C-Br bond, ensuring the thiophene group is introduced at the C4 position of the benzoic acid ring. The inherent reactivity differences between C-Br and C-F bonds, and the directing effects of the substituents, ensure high regioselectivity. rsc.org The C-F bond is significantly stronger and less reactive towards oxidative addition than the C-Br or C-I bonds under typical Suzuki conditions.

Table 5.2.1: Regiocontrol via Precursor Selection in Suzuki-Miyaura Coupling

| Benzoic Acid Precursor | Coupling Partner | Major Product |

| 4-Bromo-2-fluorobenzoic acid | Thiophene-2-boronic acid | This compound (Desired Product) |

| 2-Bromo-4-fluorobenzoic acid | Thiophene-2-boronic acid | 4-Fluoro-2-(thiophen-2-yl)benzoic acid (Isomer) |

| 4-Bromo-3-fluorobenzoic acid | Thiophene-2-boronic acid | 3-Fluoro-4-(thiophen-2-yl)benzoic acid (Isomer) |

Studies on dihalobenzenes and dihalopyrimidines have shown that both electronic and steric factors influence which halogen reacts first. rsc.orgmdpi.com In the case of 4-bromo-2-fluorobenzoic acid, the greater reactivity of the C-Br bond over the C-F bond is the dominant factor, leading to a predictable and highly regioselective transformation.

Mechanistic Insights into Functional Group Transformations

The reactivity of this compound is defined by its three functional components: the carboxylic acid, the fluorine atom, and the thiophene ring. The electronic properties of these groups mutually influence the molecule's behavior in subsequent reactions, such as esterification or amidation at the carboxyl group.

Consider the mechanism of a classic Fischer esterification (reaction with an alcohol under acidic conditions). The reaction proceeds through several equilibrium steps:

Protonation: The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A molecule of alcohol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

Elimination: The protonated hydroxyl group leaves as a water molecule, and the carbonyl double bond is reformed.

Deprotonation: The protonated ester loses a proton to regenerate the acid catalyst and yield the final ester product.

The rate of this reaction is influenced by the electronic nature of the substituents on the benzoic acid ring.

2-Fluoro Substituent: Fluorine is a strongly electronegative atom, exerting a powerful electron-withdrawing inductive effect (-I effect). Located at the ortho position, this effect significantly increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack (Step 2). This generally accelerates the rate of esterification compared to unsubstituted benzoic acid.

4-Thiophen-2-yl Substituent: The thiophene ring, attached at the para position, is an electron-rich heterocycle. It can exert a positive mesomeric effect (+M effect), donating electron density into the benzene ring through resonance. This effect would tend to decrease the electrophilicity of the carbonyl carbon.

Kinetic and Thermodynamic Aspects of Chemical Reactions Involving the Compound

Thermodynamic Considerations: The thermodynamic stability of this compound is influenced by the orientation of its functional groups, leading to different conformers. Detailed thermodynamic data for the exact molecule is scarce, but valuable insights can be drawn from studies on close analogs like 2-Fluoro-4-Hydroxy Benzoic Acid. researchgate.netmdpi.com

For such molecules, the primary conformational flexibility lies in the orientation of the carboxylic acid group (–COOH). The group can exist in cis and trans forms with respect to the C-C bond connecting it to the ring. Furthermore, intramolecular hydrogen bonding can play a significant role. In this compound, a weak intramolecular hydrogen bond can form between the carboxylic proton and the ortho-fluorine atom in the cis conformation. This interaction can stabilize this conformer relative to the trans form, where no such interaction is possible. Computational studies on fluorinated carboxylic acids help quantify the energies of these conformations and the bond dissociation energies, which are influenced by the degree of fluorination. figshare.comelsevierpure.com

Table 5.4.1: Calculated Relative Energies for Conformers of an Analog, 2-Fluoro-4-Hydroxy Benzoic Acid mdpi.com

| Conformer ID | Description | Relative Energy (kJ mol⁻¹) |

| A1 | trans-COOH, C=O opposite F | 0.00 (Most Stable) |

| A2 | trans-COOH, C=O same side as F | 5.86 |

| D1 | cis-COOH, intramolecular H-bond to F | 10.32 |

Note: Data is for 2-Fluoro-4-Hydroxy Benzoic Acid and serves as a model to illustrate the energetic differences between conformers. The relative stabilities are governed by factors like intramolecular hydrogen bonding and steric hindrance.

Kinetic Aspects: The kinetics of the synthesis of this compound are primarily determined by the rate-determining step of the chosen catalytic reaction. In many palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the Pd(0) center is the rate-determining step.

The activation energy (Ea) for this step is influenced by several factors:

Strength of the Carbon-Halogen Bond: The C-X bond strength decreases in the order C-F > C-Cl > C-Br > C-I. Consequently, the rate of oxidative addition increases significantly when moving from an aryl chloride to an aryl iodide. Using 4-bromo- or 4-iodo-2-fluorobenzoic acid as a precursor would lead to a much faster reaction than using 4-chloro-2-fluorobenzoic acid.

Electronic Effects: Electron-withdrawing groups on the aryl halide generally accelerate the rate of oxidative addition by making the carbon atom attached to the halogen more electrophilic and lowering the energy of the LUMO of the C-X bond. The presence of the electron-withdrawing fluorine and carboxylic acid groups on the ring would therefore be expected to increase the reaction rate.

Catalyst and Ligands: The nature of the palladium catalyst and its associated ligands dramatically impacts the reaction kinetics. Bulky, electron-rich phosphine (B1218219) ligands often promote the oxidative addition step and stabilize the active catalytic species, leading to higher turnover frequencies.

A reaction coordinate diagram for the rate-determining oxidative addition step would show the reactants (Aryl-Br + Pd(0)) passing through a transition state to form the Aryl-Pd(II)-Br product. The height of this transition state barrier (the activation energy) dictates the reaction rate.

Biological Activities and Mechanistic Studies of 2 Fluoro 4 Thiophen 2 Yl Benzoic Acid Derivatives in Vitro Focus

Enzyme Inhibition and Modulation Mechanisms

Derivatives of 2-Fluoro-4-(thiophen-2-YL)benzoic acid and related thiophene-containing scaffolds have been the subject of extensive investigation for their potential to modulate the activity of various key enzymes implicated in disease. These studies, primarily conducted in vitro, have revealed specific inhibitory and modulatory profiles against several classes of enzymes, including synthases, deacetylases, kinases, and G protein-coupled receptors.

Microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) is a critical enzyme in the biosynthesis of prostaglandin E2 (PGE2), a key mediator of inflammation and pain. nih.gov Consequently, mPGES-1 has emerged as a promising target for the development of novel anti-inflammatory drugs with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gove-century.us

Research into thiophene-based compounds has identified potent mPGES-1 inhibitors. A virtual fragment screening approach followed by chemical synthesis led to the identification of 2-(thiophen-2-yl)acetic acid as a suitable chemical platform for developing mPGES-1 inhibitors. nih.gov One derivative, 2-(4-(4-benzoylphenyl)thiophen-2-yl)acetic acid, demonstrated significant inhibitory activity. nih.gov These inhibitors are being explored as potential treatments for both cancer and inflammatory conditions. nih.gov The selective inhibition of mPGES-1 is considered a safer therapeutic strategy compared to the broader inhibition of cyclooxygenases (COX), as it specifically targets PGE2 production. nih.gov

| Compound | Target | Significance |

|---|---|---|

| 2-(4-(4-benzoylphenyl)thiophen-2-yl)acetic acid | mPGES-1 | Identified as a selective inhibitor with potential applications in anti-inflammatory and cancer therapy. nih.gov |

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones. nih.govgsartor.org Their overexpression is linked to the progression of many cancers, making them a key target for therapeutic intervention. nih.gov HDAC inhibitors can induce the expression of genes involved in apoptosis and cell differentiation, highlighting their potential as anti-cancer agents. mdpi.com

While direct studies on this compound derivatives as HDAC inhibitors are not specified in the provided context, related heterocyclic compounds have shown promise. For instance, certain flavonoid and anthraquinone (B42736) derivatives have demonstrated significant inhibitory activities against HDAC isoforms. researchgate.net The development of fluorogenic assays has been instrumental in high-throughput screening for new HDAC inhibitors. nih.gov Research has shown that various derivatives can exhibit moderate to good HDAC inhibition, with some showing selectivity for specific HDAC isoforms. nih.gov

The P2Y14 receptor (P2Y14R), a G protein-coupled receptor activated by UDP-sugars, is involved in proinflammatory reactions and is expressed in a variety of immune cells. nih.gov This makes it a significant target for inflammatory diseases. researchgate.net

Derivatives based on a thiophene-2-carboxyl scaffold have been identified as highly potent P2Y14 receptor antagonists. researchgate.net Structure-based virtual screening has been a successful strategy for discovering novel P2Y14R antagonists with unique chemical structures. nih.gov For example, a series of 3-amide benzoic acid derivatives were identified as potent P2Y14R antagonists, with the most potent compound showing an IC50 value of 1.77 nM. researchgate.net Another potent and selective antagonist, (4-(piperidin-4-yl)-phenyl)-7-(4-(trifluoromethyl)-phenyl)-2-naphthoic acid (PPTN), has an IC50 of 4 nM. nih.gov These findings underscore the potential of thiophene-based structures in developing antagonists for P2Y14R to treat conditions like acute gouty arthritis and inflammatory bowel disease. nih.govresearchgate.net

| Compound Class | Target | Potency (IC50) | Significance |

|---|---|---|---|

| 3-Amide benzoic acid derivatives | P2Y14R | 1.77 nM (most potent) | Novel, potent antagonists with improved solubility and metabolic stability. researchgate.net |

| (4-(piperidin-4-yl)-phenyl)-7-(4-(trifluoromethyl)-phenyl)-2-naphthoic acid (PPTN) | P2Y14R | 4 nM | A highly active and selective P2Y14R antagonist. nih.gov |

The dual-specificity tyrosine-regulated kinase 1A (DYRK1A) and CDC-like kinases (CLKs) are implicated in several diseases, including cancer and neurodegenerative disorders like Alzheimer's disease. nih.govrsc.org A series of sulfur-containing tetracyclic compounds, specifically 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives, have been designed and evaluated as inhibitors of these kinases. nih.govrsc.org

One of the most active compounds from this series, compound 4k , proved to be a potent multi-kinase inhibitor, targeting CLK1, CLK4, DYRK1A, and haspin with impressive IC50 values. rsc.org The inhibitory profile showed that substitutions on the benzothiophene (B83047) ring were critical for activity. rsc.orgnih.gov Docking studies revealed that these compounds bind to the ATP-binding sites of the kinases, with key hydrogen bond interactions contributing to their inhibitory effect. rsc.org Another study focused on 2,4-bisheterocyclic substituted thiophenes, which also yielded selective inhibitors of DYRK and CLK kinases. semanticscholar.org

| Kinase Target | IC50 (nM) |

|---|---|

| CLK1 | 20 rsc.org |

| CLK4 | 26 rsc.org |

| DYRK1A | 35 rsc.org |

| Haspin | 76 rsc.orgnih.gov |

In Vitro Cytotoxicity and Apoptosis Induction in Cell Lines

The anti-proliferative potential of thiophene-based compounds has been evaluated against a panel of human cancer cell lines. These studies aim to determine the compounds' efficacy in inhibiting cancer cell growth and inducing programmed cell death (apoptosis).

Derivatives containing the thiophene moiety have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, a series of 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives were synthesized and evaluated for their antitumor activity against the human liver cancer cell line (HepG-2) and the human lung cancer cell line (A-549). nih.gov One compound in this series showed promising activity with IC50 values of 4.37 µM and 8.03 µM against HepG-2 and A-549 cells, respectively. nih.gov

Other studies have also confirmed the cytotoxicity of thiophene-related structures. Thiophenyl thiazolyl-pyridine hybrids have been investigated as potential anticancer agents. researchgate.net The cytotoxicity of various compounds is often compared to standard chemotherapeutic drugs like doxorubicin (B1662922) or cisplatin. researchgate.net In one study, a novel benzimidazole (B57391) derivative exhibited high cytotoxic activity against A549 and HepG2 cells with IC50 values of 15.80 µM and 15.58 µM, respectively. Furthermore, a 2-(thiophen-2-yl)acetic acid derivative, identified as an mPGES-1 inhibitor, also showed an interesting IC50 value on A549 cells and was found to induce cell cycle arrest and apoptosis. nih.gov

| Compound Class | A549 (Lung) | HepG2 (Liver) | HeLa (Cervical) | Caco-2 (Colon) |

|---|---|---|---|---|

| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative (20b) | 8.03 µM nih.gov | 4.37 µM nih.gov | - | - |

| 2-(thiophen-2-yl)acetic acid derivative (1c) | Reported IC50 nih.gov | - | - | - |

| Benzimidazole derivative (se-182) | 15.80 µM | 15.58 µM | - | - |

Investigation of Apoptosis Pathways and Cell Cycle Arrest

The ability of thiophene derivatives to halt cancer cell proliferation is often linked to their capacity to induce programmed cell death (apoptosis) and arrest the cell cycle at critical checkpoints.

One study on 5-nitro-thiophene-thiosemicarbazone derivatives found that a lead compound, PR17, potently induced S-phase cell cycle arrest in MIA PaCa-2 pancreatic ductal adenocarcinoma cells. nih.gov Another derivative, PR12, was shown to cause G0/G1 cell cycle arrest in pancreatic cancer cells. nih.gov Similarly, research into 2-(thiophen-2-yl)acetic acid derivatives identified a compound that induced cell cycle arrest in the G0/G1 phase after 24 hours of exposure in A549 cell lines. nih.gov With prolonged exposure (48 and 72 hours), this compound led to an increase in the subG0/G1 fraction, suggesting a subsequent induction of apoptosis or necrosis. nih.gov

Further research into benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives demonstrated that a specific compound, b19, significantly promoted the apoptosis of MDA-MB-231 breast cancer cells. nih.gov Mechanistic studies often point towards the intrinsic apoptotic pathway. Thiophene analogs are known to bind with a variety of protein targets specific to cancer, allowing them to modulate different signaling pathways involved in cell survival and proliferation. researchgate.net

Table 1: Effects of Thiophene Derivatives on Cell Cycle and Apoptosis

| Compound Class | Cell Line | Effect | Reference |

|---|---|---|---|

| 5-nitro-thiophene-thiosemicarbazone (PR17) | MIA PaCa-2 (Pancreatic) | S-phase cell cycle arrest | nih.gov |

| 5-nitro-thiophene-thiosemicarbazone (PR12) | PDAC cells (Pancreatic) | G0/G1 cell cycle arrest | nih.gov |

| 2-(thiophen-2-yl)acetic acid derivative | A549 (Lung) | G0/G1 phase arrest; apoptosis/necrosis | nih.gov |

| Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide (b19) | MDA-MB-231 (Breast) | Promotion of apoptosis | nih.gov |

Antimicrobial Efficacy Against Pathogenic Microorganisms

Thiophene-based compounds, including derivatives of thiophene carboxylic acids, have demonstrated significant potential as antimicrobial agents against a wide range of pathogenic bacteria and fungi. nih.govresearchgate.net

Thiophene derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, including drug-resistant strains. A study focused on novel synthetic hybrid molecules of substituted indoles and benzothiophene identified lead compounds with promising activity against Gram-positive pathogens from Staphylococcus and Enterococcus species. mdpi.com Some of the most active benzo[b]thiophenes with specific substitutions showed minimum inhibitory concentration (MIC) values as low as 3 µg/mL. mdpi.com

Notably, certain thiophene derivatives exhibit potent activity against challenging Gram-negative bacteria. In a screen against colistin-resistant (Col-R) Acinetobacter baumannii and Escherichia coli, several thiophene derivatives displayed MIC values ranging from 4 to >64 mg/L. nih.govnih.gov Specifically, derivatives designated as thiophenes 4, 5, and 8 had MIC₅₀ values between 16 and 32 mg/L for Col-R A. baumannii and between 8 and 32 mg/L for Col-R E. coli. nih.gov Further testing revealed that thiophenes 4 and 8 exerted a bactericidal effect against these resistant strains. nih.govfrontiersin.org For instance, the MIC for thiophene 5 against an A. baumannii strain (Ab11) was 4 mg/L, and against an E. coli strain (R6 MCR1) was 16 mg/L. researchgate.netresearchgate.net Another thiophene derivative, compound 7 in a separate study, was found to be more potent than the standard drug gentamicin (B1671437) against Pseudomonas aeruginosa. nih.gov

Table 2: Antibacterial Activity (MIC) of Selected Thiophene Derivatives

| Derivative | Bacterial Strain | MIC (mg/L) | Reference |

|---|---|---|---|

| Thiophene 5 | A. baumannii Ab11 (Col-R) | 4 | researchgate.netresearchgate.net |

| Thiophene 5 | E. coli R6 MCR1 (Col-R) | 16 | researchgate.netresearchgate.net |

| Thiophene 8 | A. baumannii Ab11 (Col-R) | 16 | researchgate.netresearchgate.net |

| Thiophene 8 | E. coli R6 MCR1 (Col-R) | 16 | researchgate.netresearchgate.net |

| Thiophene 4 | A. baumannii Ab21 (Col-R) | 4 | researchgate.netresearchgate.net |

| Thiophene 4 | E. coli MCR1+ (Col-R) | 16 | researchgate.netresearchgate.net |

Derivatives containing the thiophene scaffold have also been investigated for their antifungal properties, particularly against opportunistic pathogens like Candida species. One study focused on the thiophene derivative 2-amino-5,6,7,8-tetrahydro-4 H-cyclohepta[b]thiophene-3-isopropyl carboxylate (2AT) and its activity against fluconazole-resistant Candida strains. The compound demonstrated significant antifungal action, with MICs ranging from 100 to 200 µg/mL, achieving 100% inhibition of yeast cells. nih.govx-mol.net For certain isolates of C. albicans and C. parapsilosis, the derivative showed fungicidal action at the lowest detected MIC of 100 µg/mL. nih.gov

A key finding was the synergistic effect of the 2AT derivative when combined with fluconazole, indicating its potential to restore the efficacy of existing antifungal drugs against resistant strains. nih.gov Other research has also highlighted the antifungal potential of thiophene-containing compounds, with some showing a broad spectrum of activity against various clinically relevant Candida and Aspergillus species. nih.govresearchgate.net

The antimicrobial effects of thiophene derivatives are attributed to several mechanisms of action, including the disruption of microbial membranes and the inhibition of biofilm formation.

Studies on Gram-negative bacteria revealed that treatment with active thiophene derivatives resulted in increased membrane permeabilization. nih.govnih.gov This disruption of the cell envelope is a critical mechanism that can lead to cell death. Additionally, these compounds were found to reduce the adherence of bacterial isolates to host cells, an essential step in the pathogenesis of many infections. nih.govfrontiersin.org

Beyond direct killing, thiophene derivatives have demonstrated significant antibiofilm activity. The 2AT derivative was effective at sub-inhibitory concentrations against biofilms of fluconazole-resistant Candida spp. nih.govx-mol.net Scanning electron microscopy revealed that the compound caused significant ultrastructural changes in Candida cells. x-mol.net Further investigation suggested that it acts by inducing features compatible with apoptosis in the yeast, such as chromatin condensation. x-mol.net Another proposed mechanism for some thiophene-containing antimicrobials is the stabilization of DNA-cleavage complexes by selectively binding to microbial enzymes, thereby interfering with DNA replication. researchgate.net

Ligand Binding and Receptor Affinity Studies in Biochemical Assays

Biochemical assays have been instrumental in elucidating the specific molecular targets of thiophene-based compounds. These studies confirm that derivatives can act as potent and selective ligands for various enzymes and receptors implicated in disease.

In one notable study, a series of 4-amide-thiophene-2-carboxyl derivatives were designed and synthesized as antagonists for the P2Y₁₄ receptor, a target for inflammatory bowel disease. acs.org The optimized compound, 5-((5-fluoropyridin-2-yl)oxy)-4-(4-methylbenzamido)thiophene-2-carboxylic acid (compound 39), exhibited highly potent antagonistic activity with an IC₅₀ value of 0.40 nM. acs.org A fluorescent ligand binding assay confirmed its direct binding ability to the P2Y₁₄ receptor. acs.org

In the context of cancer and inflammation, derivatives of 2-(thiophen-2-yl)acetic acid were identified as selective inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1). nih.gov Certain compounds in this class showed inhibitory activity in the low micromolar range. nih.gov Furthermore, research into thiophene scaffolds has led to the discovery of potent dual inhibitors of the epidermal growth factor receptor (EGFR) and human EGFR-related receptor 2 (HER2). mdpi.com One lead compound demonstrated IC₅₀ values of 0.47 nM and 0.14 nM against EGFR and HER2, respectively, with molecular docking studies indicating a high affinity for the hinge region of these kinase receptors. mdpi.com

Table 3: Receptor/Enzyme Inhibition by Thiophene Derivatives

| Derivative Class | Target | Activity | IC₅₀ | Reference |

|---|---|---|---|---|

| 4-amide-thiophene-2-carboxyl | P2Y₁₄ Receptor | Antagonist | 0.40 nM | acs.org |

| 2-(thiophen-2-yl)acetic acid | mPGES-1 | Inhibitor | Low µM range | nih.gov |

| Thiophene-acetamide | EGFR | Inhibitor | 0.47 nM | mdpi.com |

| Thiophene-acetamide | HER2 | Inhibitor | 0.14 nM | mdpi.com |

Structure Activity Relationship Sar and Ligand Design Principles for 2 Fluoro 4 Thiophen 2 Yl Benzoic Acid Analogues

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in understanding how the chemical structure of a compound influences its biological activity. For analogues of 2-Fluoro-4-(thiophen-2-yl)benzoic acid, QSAR models correlate physicochemical properties with their potency and selectivity. While specific QSAR models for this exact scaffold are not extensively published, studies on structurally related biaryl carboxylic acids and benzoylaminobenzoic acid derivatives provide valuable insights. nih.govresearchgate.net

These models typically employ a variety of molecular descriptors to quantify structural features. Key descriptors often include:

Electronic Descriptors: Such as atomic charges, dipole moments, and HOMO/LUMO energies, which describe the electronic distribution and reactivity of the molecule.

Steric Descriptors: Like molecular volume, surface area, and specific steric parameters (e.g., Taft's Es), which account for the size and shape of the molecule and its substituents.

Hydrophobic Descriptors: Commonly represented by the partition coefficient (logP), which measures the lipophilicity of the compound and its ability to cross cell membranes.

Topological Descriptors: Which are numerical representations of the molecular structure, encoding information about atom connectivity and branching.

For instance, in a QSAR study on benzoylaminobenzoic acid derivatives as antibacterial agents, it was found that inhibitory activity increased with greater hydrophobicity, molar refractivity, and aromaticity. nih.gov The presence of specific functional groups, such as a hydroxyl group at certain positions, also positively contributed to the activity. nih.gov Conversely, the presence of heteroatoms like nitrogen, oxygen, or sulfur in other parts of the molecule was found to decrease inhibitory activity. nih.gov These findings suggest that for this compound analogues, a careful balance of hydrophobicity and electronic properties is crucial for optimizing biological activity.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by creating 3D contour maps that visualize the favorable and unfavorable regions for steric, electrostatic, hydrophobic, and hydrogen-bonding interactions around the aligned molecules. researchgate.netresearchgate.net For biaryl carboxylic acid derivatives, these models can highlight the importance of the spatial arrangement of the aromatic rings and the orientation of the carboxylic acid group for optimal target engagement. researchgate.net

The predictive power of these QSAR models can be leveraged in the design of novel analogues of this compound with enhanced potency and selectivity. By using the developed models to predict the activity of virtual compounds, researchers can prioritize the synthesis of the most promising candidates, thereby accelerating the drug discovery process.

Influence of Substituent Nature and Position on Biological Potency and Selectivity

The nature and position of substituents on both the thiophene (B33073) and benzoic acid rings of this compound analogues play a critical role in modulating their biological potency and selectivity. The electronic and steric effects of these substituents can significantly impact ligand-target interactions.

Substituent effects on the acidity of the benzoic acid moiety are a key consideration. Electron-withdrawing groups (EWGs) generally increase the acidity of the carboxylic acid, which can influence its interaction with target proteins. researchgate.net The position of the substituent is also crucial; for example, the acidity of benzoic acid derivatives is influenced by both the inductive and resonance effects of the substituents. researchgate.netnih.gov For ortho-substituted benzoic acids, steric hindrance between the substituent and the carboxylic acid group can affect the conformation and, consequently, the biological activity. nih.gov

A hypothetical SAR study on this compound analogues might reveal the following trends, extrapolated from studies on similar compounds:

| Substituent Position | Substituent Type | Predicted Effect on Potency | Rationale |

| Benzoic acid ring (ortho to COOH) | Small EWG (e.g., -Cl) | Increase | Increases acidity and may engage in specific interactions. |

| Benzoic acid ring (ortho to COOH) | Bulky group (e.g., -iPr) | Decrease | Steric hindrance with the thiophene ring or the target protein. |

| Benzoic acid ring (para to COOH) | Electron Donating Group (EDG) (e.g., -OCH3) | Variable | May increase or decrease potency depending on the target's electronic requirements. |

| Thiophene ring (position 5) | Small lipophilic group (e.g., -CH3) | Increase | May enhance binding through hydrophobic interactions. |

| Thiophene ring (position 5) | Polar group (e.g., -OH) | Variable | Could form hydrogen bonds with the target, but may decrease cell permeability. |

The introduction of substituents can also impact the metabolic stability of the compound. For instance, blocking metabolically liable positions with groups like fluorine can enhance the compound's half-life.

Role of Halogen Bonding Interactions in Ligand-Target Binding

The fluorine atom at the 2-position of the benzoic acid ring can participate in halogen bonding, a non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site. nih.gov While fluorine is the least polarizable of the halogens and generally considered a weak halogen bond donor, it can form significant interactions, particularly when attached to an electron-withdrawing system like an aromatic ring. researchgate.netchemistryviews.org

In the context of ligand-target binding, the fluorine atom in this compound analogues can act as a halogen bond donor, interacting with Lewis bases such as the backbone carbonyl oxygen or the side chains of amino acids like serine, threonine, aspartate, and glutamate (B1630785) in a protein's binding pocket. nih.gov The directionality of halogen bonds can contribute to the specificity and affinity of the ligand for its target. chemistryviews.org

Computational studies have shown that fluorine can also act as a hydrogen bond acceptor. acs.org The ability of the fluorine atom to engage in these dual roles as both a halogen bond donor and a hydrogen bond acceptor enhances its potential for forming favorable interactions within a binding site.

Conformational Flexibility and its Impact on Pharmacological Activity

The conformational flexibility of this compound analogues is a critical determinant of their pharmacological activity. The two main sources of conformational freedom in this scaffold are the rotation around the single bond connecting the thiophene and benzoic acid rings, and the orientation of the carboxylic acid group.

The carboxylic acid group can exist in different conformations due to rotation around the C-C bond connecting it to the benzoic acid ring and the C-O bond within the group itself. Studies on ortho-fluoro-substituted benzoic acids have shown the existence of multiple stable conformers with different intramolecular hydrogen bonding patterns. elte.huresearchgate.netmdpi.com For instance, an intramolecular hydrogen bond can form between the carboxylic acid proton and the ortho-fluorine atom. elte.huresearchgate.net The specific conformation adopted by the carboxylic acid group will affect its ability to form key interactions, such as salt bridges or hydrogen bonds, with the target protein.

The interplay between these conformational factors is crucial. For example, the torsional angle between the rings can influence the preferred orientation of the carboxylic acid group, and vice versa. Understanding the conformational landscape of these molecules through computational methods and experimental techniques like NMR spectroscopy is essential for designing analogues that are pre-organized in their bioactive conformation, which can lead to improved potency and selectivity.

Scaffold Hopping and Lead Optimization Strategies in Drug Discovery

Scaffold hopping is a powerful strategy in drug discovery that involves replacing the core structure of a lead compound with a chemically distinct scaffold while retaining the key pharmacophoric features responsible for biological activity. danaher.com For this compound, this could involve replacing the thiophene ring, the benzoic acid ring, or the entire biaryl system with other isosteric or bioisosteric moieties.

One common scaffold hopping strategy is the bioisosteric replacement of a phenyl ring with a thiophene ring, or vice versa. nih.govnih.govrsc.org Thiophene is often considered a bioisostere of a monosubstituted phenyl ring, and this substitution can lead to improved physicochemical properties, metabolic stability, and binding affinity. nih.gov For example, the thiophene ring in this compound could be replaced with other five- or six-membered heterocycles like furan, thiazole, or pyridine (B92270) to explore new chemical space and potentially improve properties.

Another approach is to replace the carboxylic acid group with other acidic bioisosteres such as a tetrazole, a squaric acid, or a hydroxamic acid. openmedscience.com This can be beneficial if the carboxylic acid group is associated with poor pharmacokinetic properties, such as rapid metabolism or low cell permeability.

Lead optimization of this compound analogues would involve systematically modifying the structure to improve potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. danaher.comyoutube.com This is an iterative process of designing, synthesizing, and testing new analogues based on the SAR data obtained. For example, if a lead compound has poor solubility, polar groups could be introduced. If it has low metabolic stability, metabolically labile sites could be blocked. The introduction of a carboxylic acid moiety has been shown in some cases to improve solubility and reduce hepatic clearance. nih.gov

The following table outlines potential scaffold hopping strategies for this compound:

| Original Scaffold | Hopped Scaffold | Potential Advantages |

| Thiophene | Furan, Thiazole, Pyridine | Altered electronic properties, potential for new interactions, improved ADMET profile. |

| Benzoic acid | Naphthoic acid, Quinoline carboxylic acid | Extended scaffold to probe larger binding pockets, potential for increased potency. |

| Carboxylic acid | Tetrazole, Squaric acid | Improved pharmacokinetic properties, alternative binding modes. |

By employing these scaffold hopping and lead optimization strategies, medicinal chemists can systematically explore the chemical space around the this compound core to develop novel drug candidates with improved therapeutic profiles.

Emerging Applications and Role in Advanced Chemical Biology

2-Fluoro-4-(thiophen-2-YL)benzoic acid as a Versatile Synthetic Building Block for Active Pharmaceutical Ingredients (APIs)

The structure of this compound is endowed with functionalities that make it an attractive starting material for the synthesis of Active Pharmaceutical Ingredients (APIs). The carboxylic acid group serves as a convenient handle for a variety of chemical transformations, most notably amide bond formation, which is fundamental to the construction of a vast number of drug molecules. The presence of the fluorine atom can significantly enhance the metabolic stability of derivative compounds by blocking sites susceptible to oxidative metabolism. nih.govcapes.gov.br Furthermore, the high electronegativity of fluorine can influence the acidity of the carboxylic acid and modulate the binding affinity of the molecule to its biological target. nih.govcapes.gov.br

The thiophene (B33073) ring, a well-known bioisostere for a phenyl ring, is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.gov Its inclusion in a molecule can improve physicochemical properties and enhance drug-receptor interactions. nih.gov The combination of these features in this compound makes it a promising precursor for the development of new therapeutics across various disease areas, including but not limited to oncology, inflammation, and infectious diseases. nih.govontosight.ai

The synthesis of APIs from this building block can be conceptualized through several reaction pathways. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to further functionalize the thiophene or the phenyl ring, allowing for the construction of complex biaryl structures often found in APIs. mdpi.comnih.gov

Table 1: Potential API Scaffolds Derived from this compound

| Derivative Class | Synthetic Transformation | Potential Therapeutic Area |

|---|---|---|

| Amides | Amide coupling of the carboxylic acid with various amines | Oncology, Anti-inflammatory |

| Esters | Esterification of the carboxylic acid | Prodrug strategies |

| Biaryl Compounds | Suzuki or other cross-coupling reactions at the thiophene or phenyl ring | Various |

| Heterocyclic Adducts | Cyclization reactions involving the carboxylic acid | Anti-infectives, CNS disorders |

Integration into Complex Molecular Architectures (e.g., polycyclic heterocycles, peptidomimetics)

The structural motifs present in this compound make it an ideal candidate for incorporation into more complex molecular architectures, such as polycyclic heterocycles and peptidomimetics. Polycyclic heterocyclic systems are at the core of many natural products and synthetic drugs, often providing a rigid scaffold that pre-organizes functional groups for optimal interaction with biological targets. The thiophene and benzoic acid moieties of the title compound can serve as key components in annulation reactions to construct fused ring systems. mdpi.comresearchgate.net